Scientific Field: Agrochemistry Application Summary: This compound is used as a key structural motif in active agrochemical ingredients. It contributes to the protection of crops from pests. Methods of Application:
Scientific Field: Pharmaceutical Chemistry Application Summary: It serves as a structural motif in pharmaceuticals, enhancing biological activity and physical properties. Methods of Application:
Scientific Field: Veterinary Pharmacology Application Summary: Similar to its use in human pharmaceuticals, this compound is used in veterinary medicine to improve the efficacy of treatments. Methods of Application:
Scientific Field: Organic Chemistry Application Summary: Acts as an intermediate in the synthesis of more complex chemical entities. Methods of Application:
Scientific Field: Material Science Application Summary: The unique properties of this compound are exploited to develop advanced functional materials with specific desired characteristics. Methods of Application:
Scientific Field: Fluorine Chemistry Application Summary: The compound is part of the broader research into fluorinated organic chemicals, which are crucial for various industrial applications. Methods of Application:
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C₆H₂ClF₄N and a molecular weight of 199.54 g/mol. This compound features a pyridine ring substituted with chlorine, fluorine, and a trifluoromethyl group, making it a member of the trifluoromethylpyridine family. It is characterized by a boiling point of approximately 35-37 °C at 25 mmHg and is typically encountered as a colorless liquid .
The reactivity of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine is influenced by its electron-withdrawing substituents. It can participate in various nucleophilic substitution reactions, particularly due to the presence of the chlorine atom. Additionally, it can undergo electrophilic aromatic substitution reactions, where the electron-deficient aromatic ring can react with electrophiles.
While specific biological activity data for 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine is limited, compounds with similar structures often exhibit significant biological properties. For example, trifluoromethylpyridines are known for their potential as agrochemicals and pharmaceuticals due to their ability to interact with biological targets .
Synthesis of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine finds applications in various domains:
Research into the interaction studies of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine typically focuses on its reactivity with biological molecules or other chemical species. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's ability to engage in hydrogen bonding and other intermolecular interactions, which may affect its biological activity and stability in various environments .
When comparing 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with similar compounds, several noteworthy examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-4-(trifluoromethyl)pyridine | C₆H₃ClF₃N | Lacks a fluorine atom at position 3 |
| 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine | C₆H₂ClF₄N | Different position of chlorine and fluorine substitutions |
| 2,5-Dichloro-3-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | Contains two chlorine atoms |
These compounds share structural similarities but differ in their substituent positions or types, which can significantly influence their chemical properties and biological activities. The unique arrangement of substituents in 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine contributes to its distinct reactivity profile compared to these analogs .
The vapor-phase synthesis of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine represents a cornerstone methodology in industrial fluoropyridine production. These protocols utilize high-temperature gas-phase reactions that enable simultaneous chlorination and fluorination transformations under controlled atmospheric conditions.
The most widely employed vapor-phase approach involves simultaneous chlorination and fluorination of picoline precursors at elevated temperatures exceeding 300°C [1]. This methodology utilizes transition metal-based catalysts, particularly iron fluoride systems, which facilitate both halogenation processes in a single reactor configuration [1]. The vapor-phase reactor design incorporates two distinct phases: a catalyst fluidized-bed phase where initial fluorination occurs immediately after chlorination of the methyl group, and an empty phase where nuclear chlorination of the pyridine ring proceeds [1].
The reaction conditions demonstrate remarkable temperature sensitivity, with specific thermal ranges optimized for different picoline substrates. For 3-picoline, the optimal catalyst fluidized-bed phase operates at 335°C with an empty phase at 320°C, yielding 3-trifluoromethylpyridine in 86.4% selectivity [1]. When temperatures are elevated to 380°C for both phases, the product distribution shifts dramatically to favor chlorotrifluoromethylpyridine formation at 64.1% selectivity with accompanying dichlorotrifluoromethylpyridine at 19.1% selectivity [1].
Alternative approaches employ stepwise vapor-phase chlorination followed by fluorination, providing enhanced control over product distribution and reduced formation of multi-halogenated byproducts [1]. This sequential methodology allows for precise regulation of chlorine incorporation through controlled molar ratios of chlorine gas and systematic temperature adjustment [1].
The stepwise approach demonstrates particular effectiveness with lutidine substrates, where higher reaction temperatures are required compared to picolines. For 2,4-lutidine, optimal conditions at 420°C in both phases yield chloro-bis(trifluoromethyl)pyridine products in 78.8% selectivity [1]. The reaction temperature requirements increase progressively with 2,5-lutidine requiring 420-460°C conditions and 2,6-lutidine necessitating 420-520°C operational parameters [1].
Iron fluoride catalysts represent the most extensively studied systems for vapor-phase trifluoromethylpyridine synthesis [1]. These catalysts demonstrate exceptional thermal stability and maintain activity across the required temperature ranges while minimizing unwanted side reactions. The catalyst fluidized-bed configuration ensures optimal contact between gaseous reactants and the active catalytic surface, facilitating efficient mass transfer and heat distribution [1].
The effectiveness of iron fluoride systems stems from their ability to activate both chlorine and fluorine species simultaneously, enabling concurrent halogenation reactions [1]. Research indicates that catalyst performance depends critically on surface area, pore structure, and the specific iron fluoride phase composition [1]. Optimization studies have identified specific catalyst preparation methods that enhance both activity and selectivity while extending operational lifetime under the harsh reaction conditions [1].
Nucleophilic aromatic substitution represents a fundamental transformation pathway for achieving selective halogen exchange in fluorinated pyridine derivatives. These methodologies enable precise control over substitution patterns through careful selection of nucleophiles and reaction conditions.
The nucleophilic substitution of 2-fluoropyridines proceeds with remarkable selectivity under mild conditions, demonstrating quantitative conversion with various nucleophiles including alcohols, phenols, amines, amides, nitrogen-containing heterocycles, cyanide, and thiols [2]. This exceptional reactivity toward fluoride displacement, even in the presence of other halogen substituents, provides a valuable synthetic tool for selective functionalization [2].
The reaction conditions require relatively low temperatures and proceed without forcing conditions that might lead to indiscriminate halogen substitution [2]. Competition experiments reveal that fluoropyridines undergo substitution in preference to chloro, bromo, or iodo analogs under identical conditions, demonstrating the unique activation provided by the fluorine substituent [2]. This selectivity pattern enables complex synthetic sequences where specific halogen exchange can be achieved while preserving other reactive sites [2].
Silyl-mediated halogen displacement represents an alternative approach for achieving selective halogen interconversion in pyridine systems [3]. Treatment of 2-chloropyridine with bromotrimethylsilane under heating conditions converts the chloride to the corresponding bromide, while subsequent treatment with in situ generated iodotrimethylsilane yields the iodopyridine derivative [3].
The mechanism involves formation of nitrogen-trimethylsilylpyridinium intermediates as essential precursors for halogen exchange [3]. This requirement explains the selective reactivity observed at the 2-position of dichloropyridines, where 2,3-dichloropyridine and 2,5-dichloropyridine undergo exchange exclusively at the 2-position [3]. The methodology demonstrates limitation with 2-fluoropyridine and 2,6-dihalopyridines, which remain unreactive under standard conditions due to inability to form the required silylated intermediates [3].
Reductive replacement methodologies provide complementary approaches for selective fluorine removal or substitution [4]. Treatment of polyfluorinated pyridines with diisobutylaluminum hydride and lithium aluminum hydride enables selective reduction of specific fluorine atoms while preserving others [4]. These conditions demonstrate remarkable chemoselectivity, allowing preparation of partially fluorinated derivatives from perfluorinated precursors [4].
The reductive approach proves particularly valuable for 3,5-dichloro-2,4,6-trifluoropyridine, where subsequent nucleophilic substitution reactions show nucleophile-dependent selectivity [4]. Soft nucleophiles such as sodium phenylthiolate preferentially displace bromine atoms, while hard nucleophiles like sodium methoxide selectively substitute fluorine atoms [4]. This differential reactivity pattern enables sequential functionalization strategies for complex substitution patterns [4].
The introduction of trifluoromethyl groups into pyridine scaffolds represents a critical transformation in the synthesis of bioactive fluorinated heterocycles. Modern catalytic approaches have evolved to provide regioselective access to trifluoromethylated pyridines under mild conditions.
Silver carbonate-mediated trifluoromethylation represents a highly efficient methodology for direct carbon-hydrogen bond functionalization [5]. The process employs nitrogen-methylpyridine quaternary ammonium salts as substrates with trifluoroacetic acid serving as the trifluoromethyl source in the presence of silver carbonate in dimethylformamide [5]. This transformation proceeds through a nucleophilic trifluoromethylation mechanism, providing excellent regioselectivity and functional group compatibility [5].
The reaction demonstrates broad substrate scope, accommodating various substitution patterns on the pyridine ring while maintaining high yields and selectivity [5]. The operational simplicity and use of readily available starting materials make this approach particularly attractive for preparative applications [5]. The methodology tolerates diverse functional groups, enabling late-stage trifluoromethylation of complex molecular architectures [5].
Nickel-catalyzed carbon-hydrogen trifluoromethylation provides an alternative approach using pyridine nitrogen-oxides as substrates [6]. The transformation employs Togni's reagent as the trifluoromethyl source under mild reaction conditions [6]. This methodology represents the first reported nickel-catalyzed carbon-hydrogen trifluoromethylation of pyridine nitrogen-oxides, expanding the scope of accessible trifluoromethylated heterocycles [6].
The nickel-catalyzed approach demonstrates complementary selectivity patterns compared to other metal-catalyzed systems, providing access to alternative substitution patterns [6]. The use of nitrogen-oxide substrates enables subsequent reduction to regenerate the parent pyridine, effectively serving as a protecting group strategy during the trifluoromethylation process [6].
Iron-catalyzed trifluoromethylation utilizing fluoroamide directing groups represents an innovative approach for selective carbon-hydrogen bond functionalization [7]. The methodology employs iron(II) triflate as catalyst with nitrogen-fluoro-2-methylbenzamides as substrates, achieving chemoselective fluorine transfer to provide corresponding fluorides in high yield [7].
The iron-catalyzed process demonstrates broad substrate scope including benzylic, allylic, and unactivated carbon-hydrogen bonds [7]. The reaction proceeds without noble metal additives and exhibits excellent functional group tolerance [7]. Mechanistic investigations suggest the transformation occurs through short-lived radical intermediates with fluorine transfer mediated directly by iron [7].
The development of 3-position-selective carbon-hydrogen trifluoromethylation represents a significant advancement in pyridine functionalization [8]. This transformation utilizes nucleophilic activation through hydrosilylation followed by electrophilic trifluoromethylation of the resulting enamine intermediate [8]. The methodology employs methylphenylsilane in the presence of tris(pentafluorophenyl)borane catalyst, followed by treatment with Togni Reagent I [8].
The 3-position selectivity arises from the unique reactivity of nitrogen-silyl enamine intermediates formed during the hydrosilylation step [8]. This approach enables access to substitution patterns that were previously challenging to achieve through direct functionalization methods [8]. The methodology demonstrates applicability to perfluoroalkylation and late-stage functionalization of bioactive molecules [8].
The purification and isolation of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine and related derivatives require specialized methodologies that account for the unique physical and chemical properties of fluorinated heterocycles.
Fractional distillation represents the primary purification method for pyridine derivatives, requiring careful attention to water removal and prevention of decomposition [9]. The purification protocol typically involves initial drying with solid potassium hydroxide (20 grams per kilogram) for extended periods, followed by fractional distillation over Linde type 5A molecular sieves and additional solid potassium hydroxide [9]. This methodology achieves purities approaching 99.9 mole percent when properly executed [9].
The distillation process requires protection from atmospheric moisture and oxygen, as pyridine derivatives demonstrate hygroscopic properties and potential for oxidative degradation [9]. Alternative drying agents including calcium hydride, lithium aluminum hydride, and barium oxide provide effective water removal, with azeotropic distillation using toluene or benzene offering additional dehydration options [9].
Vacuum distillation proves essential for heat-sensitive fluorinated derivatives [10]. The technique requires meticulous attention to glassware integrity, as reduced pressure conditions can cause implosion of compromised glass components [10]. All joints must be properly greased to maintain vacuum integrity, and magnetic stirring replaces boiling stones for bump prevention under reduced pressure conditions [10].
Extractive distillation provides effective separation of pyridine derivatives from water, overcoming the limitations imposed by minimum boiling azeotrope formation [11]. The methodology employs high-boiling extractive agents such as ethylene glycol to break the azeotropic behavior and enable complete separation [11]. This approach proves particularly valuable for recovering pyridine derivatives from aqueous reaction mixtures [11].
The extractive distillation process requires careful selection of extractive agents based on their interaction with both pyridine and water components [11]. The extractive agent must demonstrate sufficient volatility difference to enable subsequent separation while maintaining chemical stability under the required operating conditions [11].
Liquid-liquid extraction provides selective separation based on differential solubility characteristics [12]. Chlorobenzene extraction of aqueous pyridine solutions demonstrates high efficiency, with partition coefficients enabling effective separation in single-stage operations [12]. The extraction efficiency depends critically on the partition coefficient between the aqueous and organic phases [12].
Solvent selection for liquid-liquid extraction requires consideration of selectivity, capacity, and ease of regeneration [13]. Fluorinated solvents demonstrate particular effectiveness for fluorinated pyridine derivatives, exploiting fluorophilic interactions for enhanced selectivity [13]. The development of solvent-impregnated resins provides an alternative approach that combines the selectivity of liquid-liquid extraction with the operational advantages of solid-phase systems [14].
Column chromatography utilizing fluorinated silica phases provides exceptional selectivity for fluorinated compounds [15]. These specialized stationary phases, including pentafluorophenyl, tridecafluoro, and fluorochrom phases, demonstrate enhanced retention for fluorinated analytes compared to traditional reversed-phase materials [15]. The separation mechanism relies on specific fluorine-fluorine interactions between the analyte and stationary phase [15].
The development of solid-phase extraction cartridges packed with fluorinated silica enables rapid purification protocols [15]. These cartridges selectively retain fluorinated compounds while allowing non-fluorinated impurities to pass through unretained [15]. The subsequent elution with fluorophilic solvents provides clean separation of the desired fluorinated products [15].
Gas chromatography provides analytical separation and purity assessment for pyridine derivatives [16]. Capillary columns with specialized stationary phases enable baseline separation of closely related pyridine isomers within three-minute analysis times [16]. The technique proves invaluable for monitoring reaction progress and confirming product identity and purity [16].
Crystallization techniques provide high-purity products when appropriate solvent systems can be identified [17]. The recrystallization of pyridine derivatives typically employs ethanol or ethanol-ethyl acetate mixtures, with slow cooling promoting crystal formation [17]. The removal of residual impurities requires washing with appropriate solvents such as diethyl ether for removing unreacted starting materials [17].
The crystallization behavior of deuterated pyridine derivatives demonstrates the influence of isotopic substitution on solid-state properties [18]. Heavy pyridine adopts different crystal structures compared to normal pyridine, suggesting that subtle modifications in molecular interactions can significantly influence crystallization behavior [18]. This principle may be exploited for developing improved purification protocols for fluorinated derivatives [18].
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine exhibits remarkable thermodynamic stability under ambient conditions, attributed to the robust aromatic pyridine framework and the stabilizing effects of multiple fluorine substituents [1] [2] [3]. The compound exists as a liquid at room temperature with a molecular weight of 199.53 g/mol and a density of 1.506 g/mL at 25°C [2] [3] [4].
The phase behavior demonstrates distinct characteristics across different pressure conditions. Under reduced pressure (25 mmHg), the compound exhibits a boiling point of 35-37°C, while at standard atmospheric pressure (760 mmHg), the boiling point increases significantly to 172.4±35.0°C [2] [5] [6] [7]. This substantial difference indicates strong intermolecular interactions, likely arising from dipole-dipole interactions between the electronegative halogen atoms and the electron-deficient pyridine ring. The melting point remains undetermined in available literature, suggesting the compound may exist in a supercooled liquid state under standard laboratory conditions [2] [5] [6].
Vapor pressure measurements reveal a value of 1.8±0.3 mmHg at 25°C [2], indicating moderate volatility that necessitates careful handling procedures. The flash point of 58.0±25.9°C [2] classifies this compound as a flammable material requiring appropriate safety protocols during storage and manipulation.
The thermodynamic stability is further evidenced by the compound's predicted pKa value of -1.53±0.10 [4], indicating strong electron withdrawal by the combined halogen substituents. This electronic configuration contributes to the overall molecular stability while rendering the nitrogen atom significantly less basic than unsubstituted pyridine.
The solubility profile of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine reflects its highly fluorinated nature and aromatic character. The compound demonstrates excellent solubility in aprotic solvents, particularly dimethyl sulfoxide (DMSO) [1], where complete dissolution occurs readily. This behavior aligns with the compound's polar surface area of 12.89 Ų [2] [5] and its calculated logarithmic partition coefficient (LogP) ranging from 2.34 to 2.89 [2] [5] [8].
Protic solvent compatibility varies significantly based on hydrogen bonding capabilities. Methanol serves as an effective solvent [9], likely due to favorable dipole interactions with the fluorinated substituents. However, water solubility remains limited [11], consistent with the compound's lipophilic character indicated by the positive LogP values.
The partition coefficient values (LogP = 2.34-2.89) position this compound in the moderately lipophilic range [2] [5] [8], suggesting favorable membrane permeability characteristics while maintaining sufficient polarity for synthetic applications. The trifluoromethyl group contributes significantly to this balance, enhancing lipophilicity while the chlorine and fluorine substituents provide polar interaction sites.
Organic solvent compatibility extends to most common laboratory solvents , making the compound versatile for synthetic transformations. The refractive index of 1.44 [2] [5] [3] [6] [7] provides additional confirmation of the compound's optical properties and density characteristics in solution.
The FT-IR spectrum of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine exhibits characteristic absorption bands that definitively identify the functional groups present. The carbon-fluorine stretching vibrations appear prominently in the 1000-1100 cm⁻¹ region , representing both the trifluoromethyl group and the fluorine directly attached to the pyridine ring. Carbon-chlorine stretching modes are observed at approximately 500-600 cm⁻¹ , providing clear evidence of the chloro substituent.
The aromatic pyridine ring generates characteristic vibrations in the 1580-1620 cm⁻¹ range [15] [16] [17], confirming the preservation of aromatic character despite heavy halogenation. These frequencies demonstrate the electron-withdrawing effects of the substituents on the ring system's vibrational modes.
Proton NMR spectroscopy reveals distinct chemical shifts for the remaining aromatic protons. The H-5 proton resonates at δ ~8.6-8.7 ppm [15] [16] [17] , significantly downfield due to the deshielding effects of adjacent electronegative substituents. The H-6 proton appears at δ ~7.4-7.6 ppm [15] [16] [17], showing coupling patterns characteristic of the substitution pattern.
Fluorine-19 NMR spectroscopy provides unambiguous identification of fluorine environments. The trifluoromethyl group generates a characteristic signal at δ -60 to -65 ppm [15] [16] [17] , while the fluorine directly attached to the pyridine ring (C3-F) resonates at δ -110 to -120 ppm . These distinct chemical shifts enable precise structural confirmation and purity assessment.
Carbon-13 NMR analysis shows the trifluoromethyl carbon as a characteristic quartet at δ ~120-125 ppm [15] [16] [17], resulting from coupling with the three equivalent fluorine atoms. The remaining aromatic carbons display chemical shifts consistent with the highly substituted pyridine framework.
Raman spectroscopy complements infrared analysis by revealing vibrations that may be IR-inactive or weak. The trifluoromethyl group exhibits characteristic rocking modes at 537 and 664 cm⁻¹ , providing additional structural confirmation. These frequencies are particularly valuable for solid-state analysis and quality control applications.
Mass spectrometric analysis consistently shows the molecular ion peak at m/z 199 [16] [17], confirming the molecular formula and enabling fragmentation pattern analysis for structural elucidation.
The electrochemical properties of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine reflect the substantial electronic effects of multiple electron-withdrawing substituents on the pyridine framework. While direct electrochemical data for this specific compound remains limited in the literature, comprehensive analysis of structurally related halogenated pyridines provides reliable estimation frameworks [18] [19] [20].
Oxidation behavior is predicted to occur at potentials ranging from +1.8 to +2.2 V versus the saturated calomel electrode (SCE) [18] [19] [20]. The electron-withdrawing nature of the chlorine, fluorine, and trifluoromethyl substituents significantly increases the oxidation potential compared to unsubstituted pyridine, making the compound resistant to oxidative processes under typical synthetic conditions.
Reduction processes are estimated to occur at potentials between -2.0 to -2.5 V versus SCE [18] [19] [20]. The electron-deficient pyridine ring, further activated by halogen substituents, becomes more susceptible to nucleophilic attack and reductive processes. These potentials suggest compatibility with common organic electrochemical transformations while maintaining stability under normal handling conditions.
The HOMO-LUMO energy gap is predicted to range from 3.8 to 4.2 eV [18], indicating significant electronic stability and resistance to thermal or photochemical degradation. This wide band gap contributes to the compound's utility as a stable synthetic intermediate.
Electrochemical behavior analysis suggests predominantly irreversible processes [18] [19] [21], consistent with the reactivity patterns observed in related fluorinated heterocycles. The multiple electronegative substituents create a highly polarized system that undergoes chemical changes following electron transfer events.
Comparative studies with similar halogenated pyridines [22] [23] [24] [19] demonstrate that the trifluoromethyl group particularly influences electrochemical behavior by stabilizing both positive and negative charge development through its unique electronic characteristics. This stability makes the compound an excellent candidate for electrochemical synthetic applications where controlled redox processes are required.
Acute Toxic;Irritant